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Compound of Interest

Compound Name: Calcium borohydride

Cat. No.: B094973 Get Quote

A comprehensive analysis of Calcium Borohydride (Ca(BH4)2), a complex hydride, reveals its

significant potential for solid-state hydrogen storage due to its high gravimetric hydrogen

density. This document serves as an in-depth technical guide on the electronic and structural

properties of Ca(BH4)2, intended for researchers and scientists in materials science and

related fields. While primarily investigated for energy applications, the fundamental properties

detailed herein provide a comprehensive physicochemical profile for a broad scientific

audience.

Structural Properties
Calcium borohydride is known to exist in several polymorphic forms, with the most common

being the α, β, and γ phases. The structural arrangement and phase transitions are critical to

its hydrogen storage characteristics.

Polymorphs and Crystal Structures
The α-phase is the stable form at room temperature, which transitions to the high-temperature

β-phase.[1][2] The γ-phase is a metastable polymorph.[1][2] Upon heating, the α-phase

undergoes a second-order transition to an α'-phase before transforming into the β-phase.[1][3]

The crystal structures of these primary polymorphs have been determined through X-ray and

neutron diffraction studies.[1]

Table 1: Crystallographic Data for Ca(BH4)2 Polymorphs
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Phase
Crystal
System

Space
Group

a (Å) b (Å) c (Å)
Temper
ature
(K)

Referen
ce

α-

Ca(BH4)

2

Orthorho

mbic
F2dd 8.7782 13.129 7.4887 300 [1]

α'-

Ca(BH4)

2

Tetragon

al
I-42d - - - ~495 [1]

β-

Ca(BH4)

2

Tetragon

al
P-4 6.9509 6.9509 4.3688 433 [1][4]

γ-

Ca(BD4)

2

Orthorho

mbic
Pbca 7.525 13.109 8.403 - [1][2]

Phase Transitions
The phase transitions in Ca(BH4)2 are temperature-dependent. The transition from the α-

phase to the β-phase is a key characteristic, occurring at elevated temperatures.[1] The α-

phase is stable up to approximately 440 K, after which the β-phase becomes dominant.[1][2] A

second-order transition from α to α' has also been reported at around 495 K.[1][3] These

transitions are crucial as they influence the kinetics of hydrogen release.
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Phase transition pathways for Ca(BH4)2 polymorphs.

Electronic Properties
The electronic structure of Ca(BH4)2 is characteristic of an insulator, with a wide band gap.

This is a key property determined by the nature of the ionic bonding between the Ca²⁺ cation

and the [BH4]⁻ anionic complexes.

Band Structure and Density of States (DOS)
First-principles calculations based on Density Functional Theory (DFT) have been employed to

investigate the electronic properties of Ca(BH4)2.[4] The calculated electronic structure reveals

a large band gap, confirming its insulating nature.[4] Analysis of the density of states indicates

that the valence bands are primarily composed of B and H orbitals, with minimal contribution
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from Ca orbitals.[4][5] This suggests a strong ionic character in the bonding between calcium

and the borohydride anion.[4] The conduction band is formed by unoccupied Ca states.

Table 2: Electronic Properties of α-Ca(BH4)2

Property Value Method Reference

Calculated Band Gap 4.9 eV DFT [4]

Recent theoretical studies have also explored the possibility of inducing high-temperature

superconductivity in Ca(BH4)2 through hole doping, for instance by substituting Ca with a

monovalent atom like K.[5][6] Such doping would shift the Fermi level into the valence band,

which has a high density of states, potentially leading to strong electron-phonon coupling.[5][6]

Experimental Protocols
The characterization of Ca(BH4)2 requires specific handling procedures due to its sensitivity to

air and moisture. Standard characterization techniques are adapted to in-situ and controlled

environments.

Synthesis and Sample Preparation
A common method for synthesizing Ca(BH4)2 is through a metathesis reaction in a solvent like

tetrahydrofuran (THF), followed by desolvation.[1][2]

Starting Materials: Commercially available Ca(BH4)2·2THF is often used as a precursor.[4]

[7]

Desolvation: To obtain adduct-free α-Ca(BH4)2, the precursor is heated under vacuum. A

typical procedure involves heating at 433 K (160 °C) for 1-10 hours.[4][7]

Handling: All manipulations of Ca(BH4)2 must be performed in an inert atmosphere, such as

inside an argon-filled glovebox, to prevent reaction with air and moisture.[8][9]

Powder X-ray Diffraction (PXRD)
PXRD is the primary technique for identifying crystal phases and determining structural

parameters. For Ca(BH4)2, in-situ measurements are crucial for studying phase transitions.
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Sample Mounting: The powdered sample is loaded into a glass or quartz capillary (e.g., 0.5

mm diameter) and sealed under an inert atmosphere (e.g., Argon) inside a glovebox.[10]

Data Collection:

Radiation: Synchrotron radiation is often used for high-resolution data.[4][10]

Temperature Control: For phase transition studies, the sample is heated or cooled using a

cryostream or furnace. Data is collected at various temperature intervals (e.g., heating

from 80 K to 500 K at a rate of 60 K/h).[10]

Data Analysis: The collected diffraction patterns are analyzed using the Rietveld refinement

method to determine lattice parameters, atomic positions, and phase fractions.[4][10]

Vibrational Spectroscopy (Raman and IR)
Raman and Infrared (IR) spectroscopy are powerful tools for probing the vibrational modes of

the [BH4]⁻ anion and the crystal lattice, providing insights into bonding and structural changes.

[7][11]

Sample Preparation:

Raman: Samples are sealed in glass capillaries under an inert atmosphere.

IR: Samples can be prepared as Nujol mulls between KBr plates inside a glovebox.[11]

Instrumentation:

Raman: A high-resolution spectrometer with laser excitation is used. For high-pressure

studies, samples are loaded into a diamond anvil cell (DAC).[7]

IR: A Fourier-transform infrared (FTIR) spectrometer is used.

Data Interpretation: The observed spectral bands correspond to B-H stretching modes

(2000-2500 cm⁻¹), B-H bending modes (1000-1500 cm⁻¹), and lattice vibrations.[11][12]

Changes in these bands with temperature or pressure indicate phase transitions or structural

transformations.[7]
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Integrated workflow for Ca(BH4)2 characterization.
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Computational Methodology
Computational studies, particularly DFT, are essential for understanding the properties of

Ca(BH4)2 at an atomic level.

Density Functional Theory (DFT) Workflow
Structure Input: The workflow begins with an experimental crystal structure (e.g., from

PXRD) of a specific Ca(BH4)2 polymorph.

Structural Optimization: The atomic positions and lattice parameters are fully relaxed to find

the minimum energy configuration. This step is crucial for obtaining accurate properties.[4]

Calculation:

Functionals: The Generalized Gradient Approximation (GGA), often with the Perdew-

Burke-Ernzerhof (PBE) functional, is commonly used for the exchange-correlation energy.

[1][4]

Software: Packages like VASP (Vienna Ab-initio Simulation Package) or CRYSTAL are

frequently employed.[1][2]

Property Analysis: Post-processing of the calculation results yields electronic properties like

the band structure and density of states, as well as thermodynamic properties such as

formation energies.[4][13]
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Computational workflow for DFT analysis of Ca(BH4)2.
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Conclusion
Calcium borohydride exhibits complex structural chemistry with multiple temperature- and

pressure-dependent polymorphs. Its electronic properties are those of a wide band-gap

insulator with significant ionic character. A thorough understanding of these fundamental

properties, achieved through a combination of advanced experimental techniques and

computational modeling, is essential for optimizing its performance in hydrogen storage and

exploring its potential in other advanced material applications. The detailed protocols and data

presented provide a solid foundation for further research and development in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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